molecular formula C14H14ClF4NO2 B2910894 2-chloro-6-fluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1428355-89-8

2-chloro-6-fluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No. B2910894
CAS RN: 1428355-89-8
M. Wt: 339.71
InChI Key: WTXBKARRERYGJP-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

Target of Action

The primary target of F6275-0117 is the Menin-Histone-Lysine N-Methyltransferase 2A (KMT2A) protein-protein interaction . This interaction plays a crucial role in the progression of certain types of leukemia, such as KMT2A-rearranged (KMT2A-r) or NPM1c acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (ALL) .

Mode of Action

F6275-0117 is a highly selective and orally bioavailable small molecule that disrupts the Menin-KMT2A protein-protein interaction . This disruption induces differentiation and blocks the progression of KMT2A-r or NPM1c AML and ALL .

Biochemical Pathways

The Menin-KMT2A interaction is involved in the regulation of gene expression. Disruption of this interaction by F6275-0117 leads to the inhibition of HOX/Meis1 stemness genes and the induction of differentiation genes in KMT2A- or NPM1-altered leukemic cells .

Pharmacokinetics

The pharmacokinetic properties of F6275-0117 are currently under investigation . As it is an orally bioavailable compound, it is expected to have good absorption and distribution profiles .

Result of Action

The disruption of the Menin-KMT2A interaction by F6275-0117 results in the differentiation and subsequent death of leukemic cells . This compound has shown synergistic effects with other drugs like venetoclax and azacitidine, enhancing their mechanisms of action and leading to improved clinical outcomes .

Action Environment

The efficacy and stability of F6275-0117 can be influenced by various environmental factors, such as the presence of other drugs. For instance, its effectiveness is enhanced when used in combination with venetoclax and azacitidine .

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-6-fluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide in lab experiments is its high purity and yield. Additionally, this compound has been extensively studied and has shown promising results in inhibiting cancer cell growth and reducing inflammation. However, one limitation of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the scientific research related to 2-chloro-6-fluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide. One direction is to further investigate the mechanism of action of this compound and identify other enzymes or pathways that it may target. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its yield and purity. Furthermore, this compound could be tested in clinical trials to evaluate its safety and efficacy in treating cancer and inflammation. Finally, this compound could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 2-chloro-6-fluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide involves the reaction of 2-chloro-6-fluorobenzoyl chloride with tetrahydro-2H-pyran-4-ol in the presence of a base. The resulting compound is then reacted with 2,2,2-trifluoroethylamine to yield the final product. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

2-chloro-6-fluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide has been extensively studied for its potential applications in drug development. This compound has shown promising results in inhibiting the growth of cancer cells and has been tested in preclinical studies for the treatment of various types of cancer. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and has shown to reduce inflammation in animal models.

properties

IUPAC Name

2-chloro-6-fluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF4NO2/c15-10-2-1-3-11(16)12(10)13(21)20(8-14(17,18)19)9-4-6-22-7-5-9/h1-3,9H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXBKARRERYGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide

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